ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate
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Overview
Description
ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE is a complex organic compound with a unique structure that includes a pyrimidine ring, trifluoromethyl group, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. The key steps include:
Formation of the Pyrimidine Ring: This is typically achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Fluorophenoxy Group: This is done through nucleophilic substitution reactions, often using fluorophenol derivatives.
Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the resulting product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Uniqueness
ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18F4N4O6 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate |
InChI |
InChI=1S/C18H18F4N4O6/c1-4-31-14(27)17(18(20,21)22,32-11-7-5-10(19)6-8-11)26-16(28)25-15-23-12(29-2)9-13(24-15)30-3/h5-9H,4H2,1-3H3,(H2,23,24,25,26,28) |
InChI Key |
DTADQFVMAICIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=NC(=CC(=N1)OC)OC)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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